

A Comprehensive Technical Guide to the Physicochemical Properties of Phenylalanyl-Methionine

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Compound of Interest

Compound Name: *Phe-Met*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of the dipeptide Phenylalanyl-Methionine (**Phe-Met**). The information presented herein is intended to support research, drug discovery, and development activities by providing a consolidated resource of key molecular characteristics, experimental methodologies for their determination, and insights into potential biological relevance.

Core Physicochemical Properties

The fundamental physicochemical characteristics of Phenylalanyl-Methionine are summarized in the tables below. These properties are crucial for understanding the behavior of the dipeptide in various experimental and biological systems.

General and Structural Properties

Property	Value	Source
IUPAC Name	(2S)-2-[[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid	[1]
Molecular Formula	C ₁₄ H ₂₀ N ₂ O ₃ S	[1] [2]
Molecular Weight	296.39 g/mol	[1] [2]
Canonical SMILES	CSCC--INVALID-LINK--NC(=O)--INVALID-LINK--N	[1]
Structure at Physiological pH	At a physiological pH of approximately 7.4, the N-terminal amino group is protonated (NH ₃ ⁺) and the C-terminal carboxyl group is deprotonated (COO ⁻), resulting in a zwitterionic form. The side chains of both phenylalanine and methionine are uncharged at this pH. [3]	

Calculated Physicochemical Data

Property	Value	Source
XLogP3	-1.6	[1]
Hydrogen Bond Donor Count	3	[2]
Hydrogen Bond Acceptor Count	5	[2]
Rotatable Bond Count	8	[2]
Topological Polar Surface Area	117.72 Å ²	[2]
Complexity	320	[1]
pKa (Predicted)	3.06 ± 0.10	[2]
Boiling Point (Predicted)	579.209 °C at 760 mmHg	[2]
Density (Predicted)	1.233 g/cm ³	[2]
Flash Point (Predicted)	304.095 °C	[2]

Experimental Physicochemical Data

Property	Value	Source
LogP	-1.07	[1]
Physical Description	Solid	[1]

Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a dipeptide with non-ionizable side chains like Phenylalanyl-Methionine, the pI can be estimated by averaging the pKa values of the terminal α -amino and α -carboxyl groups.

- pKa of α -carboxyl group (Phenylalanine): ~1.83 - 2.58[4][5][6]
- pKa of α -amino group (Methionine): ~9.21[7][8]

Estimated pI: $(\text{pKa_COOH} + \text{pKa_NH}_2) / 2 \approx (2.2 + 9.2) / 2 \approx 5.7$

This estimation suggests that Phenylalanyl-Methionine is slightly acidic. The actual experimental value may vary.

Solubility and Stability

Solubility: Specific quantitative solubility data for Phenylalanyl-Methionine is not readily available in the literature. However, based on the properties of its constituent amino acids, it is expected to be soluble in water. L-Phenylalanine has a solubility of 14.11 g/L at 25°C, and L-Methionine is described as soluble in water, particularly with heating (50 mg/mL).[9][10] The presence of polar amino and carboxyl groups in the dipeptide structure contributes to its likely aqueous solubility.

Stability: Studies on amino acid infusion solutions suggest that both Phenylalanine and Methionine exhibit good stability in aqueous solutions.[11] Stock solutions of L-Methionine have been reported to be stable for up to five years when stored at 2-8°C.[10] This suggests that Phenylalanyl-Methionine is likely to be a stable dipeptide under standard laboratory and storage conditions.

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of the physicochemical properties of dipeptides like Phenylalanyl-Methionine.

Determination of Isoelectric Point (pI) by Titration

This method involves titrating a solution of the dipeptide with a strong acid and a strong base and monitoring the pH.

Methodology:

- **Sample Preparation:** Prepare a solution of Phenylalanyl-Methionine of known concentration (e.g., 0.1 M) in deionized water.
- **Acid Titration:** Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the acid in small, known increments.
- **pH Measurement:** Measure the pH of the solution after each addition of acid using a calibrated pH meter.

- **Base Titration:** In a separate experiment, titrate a fresh sample of the dipeptide solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), again measuring the pH after each increment.
- **Data Analysis:** Plot the pH of the solution against the volume of acid and base added. The resulting titration curve will show two inflection points, corresponding to the pKa values of the carboxyl and amino groups.
- **pI Calculation:** The isoelectric point (pI) is the pH at the midpoint of the titration curve, which can be calculated as the average of the two determined pKa values.

Determination of Aqueous Solubility

Photometric and gravimetric methods are commonly employed to determine the solubility of dipeptides.[\[12\]](#)[\[13\]](#)[\[14\]](#)

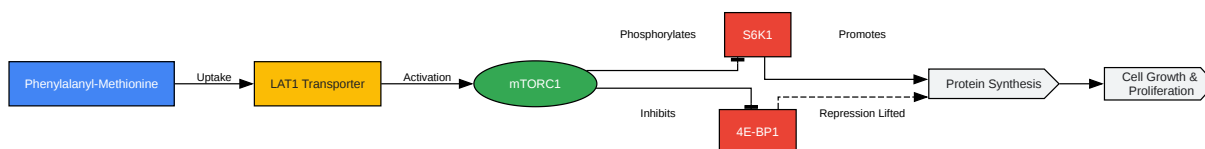
Methodology (Gravimetric Method):

- **Equilibration:** Add an excess amount of solid Phenylalanyl-Methionine to a known volume of water in a sealed container.
- **Saturation:** Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
- **Phase Separation:** Allow the undissolved solid to settle. Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
- **Solvent Evaporation:** Evaporate the solvent from the collected supernatant under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause degradation of the dipeptide).
- **Mass Determination:** Accurately weigh the remaining solid residue.
- **Solubility Calculation:** Calculate the solubility as the mass of the dissolved dipeptide per unit volume of the solvent (e.g., in g/L or mg/mL).

Potential Biological Significance and Signaling Pathways

While the specific biological roles of the dipeptide Phenylalanyl-Methionine are not extensively characterized, the functions of its constituent amino acids provide insights into its potential activities. Phenylalanine is a precursor for the synthesis of neurotransmitters like dopamine and norepinephrine.[5] It has also been shown to regulate milk protein synthesis through the LAT1-mTOR signaling pathway.[15] Methionine plays a crucial role in methylation reactions and protein synthesis.[10] The interaction between methionine and aromatic residues, such as phenylalanine, can contribute to the stabilization of protein structures.[16]

Given these roles, Phenylalanyl-Methionine could potentially influence cellular processes related to protein synthesis, neurotransmission, and structural protein integrity. A hypothetical signaling pathway illustrating the potential influence of Phenylalanine, and by extension **Phe-Met**, on protein synthesis is depicted below.

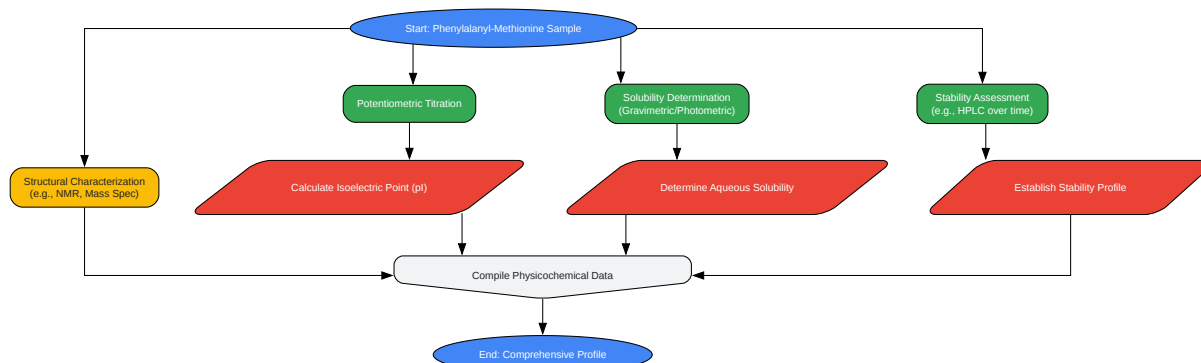


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Caption: Hypothetical mTOR signaling pathway activated by Phenylalanyl-Methionine.

Experimental Workflow Visualization

The logical flow for the comprehensive physicochemical characterization of Phenylalanyl-Methionine is outlined in the following diagram.



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Caption: Workflow for physicochemical characterization of Phenylalanyl-Methionine.

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